2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride
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Overview
Description
2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is a chemical compound with a unique structure that combines a tetralin group with an amino acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride typically involves the reaction of 5,6,7,8-tetrahydro-2-naphthylamine with glycine or its derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride salt form .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. It may act by inhibiting the reuptake of neurotransmitters such as serotonin and norepinephrine, thereby modulating their levels in the brain. Additionally, it may induce the release of these neurotransmitters, leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5,6,7,8-tetrahydronaphthalene
- 6-Amino-1,2,3,4-tetrahydronaphthalene
- 6-Aminotetralin
Uniqueness
Compared to these similar compounds, 2-Amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid hydrochloride is unique due to the presence of the acetic acid moiety, which imparts distinct chemical and biological properties. This structural difference may influence its reactivity, solubility, and interactions with biological targets, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-amino-2-(5,6,7,8-tetrahydronaphthalen-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h5-7,11H,1-4,13H2,(H,14,15);1H |
InChI Key |
AUTGECROUDZBGN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)C(C(=O)O)N.Cl |
Origin of Product |
United States |
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